molecular formula C9H15NO B13307593 1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one

1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one

Katalognummer: B13307593
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: AMKKUGVOYLCOKM-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO It is a cyclobutyl derivative of enaminone, characterized by the presence of a cyclobutyl group attached to a prop-2-en-1-one moiety, with a dimethylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of cyclobutanone with dimethylamine and an appropriate enone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enaminone structure. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols or alkanes.

    Substitution: Formation of substituted enaminones with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enaminone structure allows it to participate in various biochemical pathways, potentially modulating the activity of target proteins and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxyphenyl group instead of a cyclobutyl group.

Uniqueness

1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

(E)-1-cyclobutyl-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-10(2)7-6-9(11)8-4-3-5-8/h6-8H,3-5H2,1-2H3/b7-6+

InChI-Schlüssel

AMKKUGVOYLCOKM-VOTSOKGWSA-N

Isomerische SMILES

CN(C)/C=C/C(=O)C1CCC1

Kanonische SMILES

CN(C)C=CC(=O)C1CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.